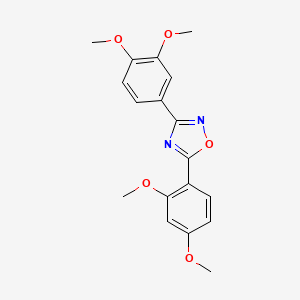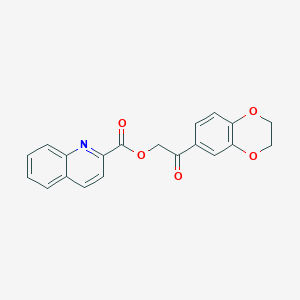![molecular formula C21H20N2O2 B5880904 N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been the subject of intense scientific research in recent years. BIA 10-2474 was initially developed as a potential treatment for chronic pain, but its development was halted after a clinical trial in France resulted in the death of one participant and severe neurological side effects in four others. Despite this setback, BIA 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a reversible inhibitor of FAAH, which means that it binds to the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a variety of physiological effects. The exact mechanism of action of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is not fully understood, but it is thought to involve a complex interplay between endocannabinoid signaling pathways and other neurotransmitter systems.
Biochemical and Physiological Effects
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to produce a range of biochemical and physiological effects in preclinical studies. In addition to its analgesic properties, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to reduce inflammation, promote neuroprotection, and improve cognitive function in animal models. These effects are thought to be mediated by the increased levels of endocannabinoids produced by FAAH inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 for laboratory experiments is its specificity for FAAH. Unlike other FAAH inhibitors, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 does not interact with other enzymes or receptors in the body, which makes it a valuable tool for studying the role of FAAH in endocannabinoid signaling. However, the potential toxicity of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474, as demonstrated in the clinical trial in France, highlights the need for caution when using this compound in laboratory experiments.
Direcciones Futuras
Despite the setbacks in its clinical development, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications. Future research on N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is likely to focus on the following areas:
1. Understanding the mechanism of action of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 in more detail, particularly in relation to its effects on endocannabinoid signaling pathways.
2. Developing safer and more effective FAAH inhibitors based on the chemical structure of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474.
3. Investigating the potential therapeutic applications of FAAH inhibitors, including their use in pain management, inflammation, and neuroprotection.
4. Studying the potential side effects of FAAH inhibition, particularly in relation to neurological function and cognitive performance.
Conclusion
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a small molecule drug candidate that has been the subject of intense scientific research in recent years. Despite its potential therapeutic applications, the clinical development of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 was halted after a clinical trial resulted in the death of one participant and severe neurological side effects in four others. However, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential applications in pain management, inflammation, and neuroprotection. Further research on N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 and other FAAH inhibitors is likely to shed light on the role of endocannabinoid signaling in a range of physiological processes and may lead to the development of safer and more effective treatments for a variety of conditions.
Métodos De Síntesis
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a complex molecule that requires a multi-step synthesis process. The synthesis of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 involves the condensation of 3-(cyclopropylcarbonyl)-1H-indole with benzylamine, followed by the acetylation of the resulting amine with acetic anhydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been the subject of extensive scientific research, particularly in the areas of pain management and neuroscience. In preclinical studies, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are natural compounds that play a role in pain sensation, mood, and appetite regulation. By inhibiting FAAH, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 may increase the levels of endocannabinoids in the body, leading to pain relief and other therapeutic effects.
Propiedades
IUPAC Name |
N-benzyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(22-12-15-6-2-1-3-7-15)14-23-13-18(21(25)16-10-11-16)17-8-4-5-9-19(17)23/h1-9,13,16H,10-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYHPXCIQYCBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-(3-cyclopropanecarbonyl-indol-1-yl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)
![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)
![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)

![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)
![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)